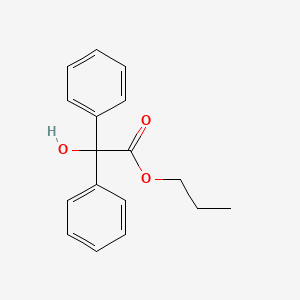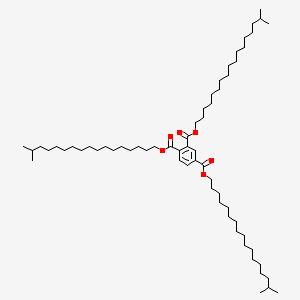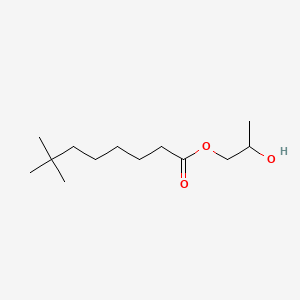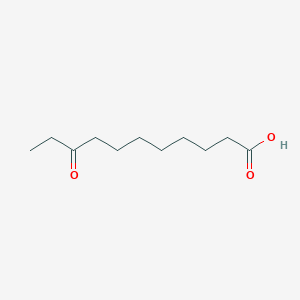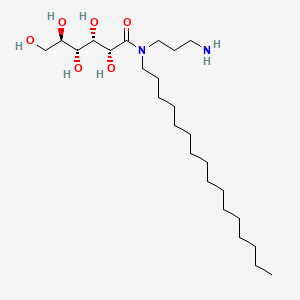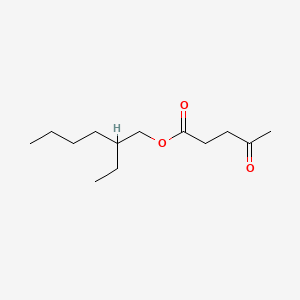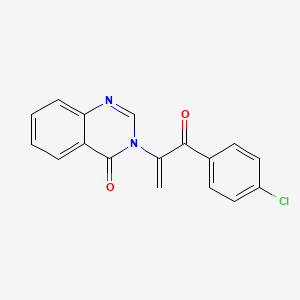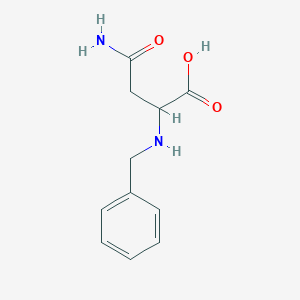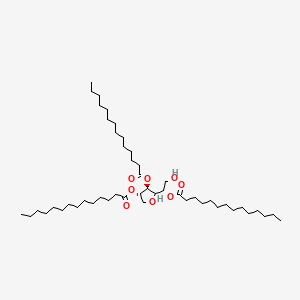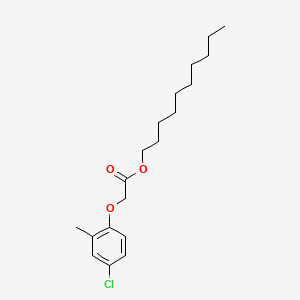
2,3-Dihydroxypropyl 5-oxo-DL-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxypropyl 5-oxo-DL-prolinate is a chemical compound with the molecular formula C8H13NO5 It is known for its unique structure, which includes both hydroxyl and keto functional groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,3-Dihydroxypropyl-5-oxo-DL-prolinat beinhaltet typischerweise die Reaktion von DL-Prolin mit Glycerin unter bestimmten Bedingungen. Die Reaktion wird in Gegenwart eines Katalysators, oft einer Säure oder Base, durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsbedingungen, wie Temperatur und pH-Wert, werden sorgfältig kontrolliert, um Ausbeute und Reinheit zu optimieren.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 2,3-Dihydroxypropyl-5-oxo-DL-prolinat große Chargen- oder kontinuierliche Prozesse umfassen. Die Verwendung von fortschrittlichen Reaktoren und Reinigungstechniken stellt die effiziente Produktion von hochreinen Verbindungen sicher. Die industriellen Verfahren konzentrieren sich oft auf Wirtschaftlichkeit und Skalierbarkeit, wobei gleichzeitig strenge Qualitätskontrollstandards eingehalten werden.
Chemische Reaktionsanalyse
Arten von Reaktionen
2,3-Dihydroxypropyl-5-oxo-DL-prolinat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können zu entsprechenden Carbonylverbindungen oxidiert werden.
Reduktion: Die Ketogruppe kann zu Hydroxylgruppen reduziert werden.
Substitution: Die Hydroxylgruppen können an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte gebildet
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation der Hydroxylgruppen zu Diketonen führen, während die Reduktion der Ketogruppe zu Diolen führen kann.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxypropyl-5-oxo-DL-prolinat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle Rolle in Stoffwechselwegen und Enzyminteraktionen untersucht.
Medizin: Die Forschung untersucht seine potenziellen therapeutischen Wirkungen und Anwendungen in der Medikamentenentwicklung.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien mit bestimmten Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2,3-Dihydroxypropyl-5-oxo-DL-prolinat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen. Die Hydroxyl- und Ketogruppen spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität. Die Verbindung kann je nach Einsatzkontext als Enzyminhibitor oder -aktivator wirken. Detaillierte Studien sind erforderlich, um die genauen Wege und molekularen Zielstrukturen zu entschlüsseln, die beteiligt sind.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroxypropyl 5-oxo-DL-prolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the keto group may produce diols.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxypropyl 5-oxo-DL-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and drug development applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroxypropyl 5-oxo-DL-prolinate involves its interaction with various molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or activator, depending on the context of its use. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,3-Dihydroxypropyl-5-oxo-L-prolinat
- 2,3-Dihydroxypropyl-5-oxo-D-prolinat
- 2,3-Dihydroxypropyl-5-oxo-DL-pyrrolidin-2-carboxylat
Einzigartigkeit
2,3-Dihydroxypropyl-5-oxo-DL-prolinat ist einzigartig aufgrund seiner spezifischen Stereochemie und funktionellen Gruppen.
Eigenschaften
CAS-Nummer |
85136-13-6 |
|---|---|
Molekularformel |
C8H13NO5 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO5/c10-3-5(11)4-14-8(13)6-1-2-7(12)9-6/h5-6,10-11H,1-4H2,(H,9,12) |
InChI-Schlüssel |
XWZPJRNVELUELY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1C(=O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



